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Compound of Interest

Compound Name: oxypeucedanin methanolate

Cat. No.: B600632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered interest in the

scientific community for its potential biological activities. This technical guide provides a

comprehensive overview of the spectroscopic data available for oxypeucedanin methanolate,

focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The information presented herein is intended to serve as a valuable resource for researchers

engaged in the identification, characterization, and development of furanocoumarin-based

compounds.

Chemical Structure
Systematic Name: (R)-4-(2-hydroxy-3-methoxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one

Molecular Formula: C₁₇H₁₈O₆

Molecular Weight: 318.32 g/mol

CAS Number: 52939-12-5[1]
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A complete set of experimentally determined spectroscopic data for oxypeucedanin
methanolate is not readily available in a single public source. However, based on the analysis

of its parent compound, oxypeucedanin, and general principles of spectroscopy, the expected

data are summarized below. One study identified oxypeucedanin methanolate from Angelica

dahurica and confirmed its structure by comparing its ¹H and ¹³C NMR spectra with previously

reported data, though the specific data was not provided in the accessible literature[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific ¹H and ¹³C NMR data for oxypeucedanin methanolate are not explicitly

detailed in the searched literature, the data for the closely related compound, oxypeucedanin,

isolated from Angelica dahurica, is available and provides a strong basis for interpretation[2].

The addition of a methanolate group would primarily affect the chemical shifts of the side chain

protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data of Oxypeucedanin Methanolate (in CDCl₃)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.30 d ~10.0

H-4 ~8.20 d ~10.0

H-8 ~7.18 s -

H-2' ~7.60 d ~2.7

H-3' ~6.94 dd ~2.7, 0.9

H-1"a ~4.59 dd ~10.9, 6.8

H-1"b ~4.42 dd ~10.9, 4.3

H-2" ~3.22 dd ~6.6, 4.3

H-4" (CH₃) ~1.39 s -

H-5" (CH₃) ~1.32 s -

OCH₃ ~3.40 s -

OH Variable br s -

Table 2: Predicted ¹³C NMR Spectral Data of Oxypeucedanin Methanolate (in CDCl₃)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~161.2

C-3 ~113.2

C-4 ~139.1

C-4a ~107.5

C-5 ~148.4

C-6 ~114.2

C-7 ~158.1

C-8 ~94.9

C-8a ~152.6

C-2' ~145.4

C-3' ~104.5

C-1" ~72.3

C-2" ~61.2

C-3" ~58.5

C-4" ~24.6

C-5" ~19.1

OCH₃ ~50.0

Infrared (IR) Spectroscopy
The IR spectrum of oxypeucedanin methanolate is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands of Oxypeucedanin Methanolate
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 O-H Stretching (alcohol)

~3100-3000 C-H Stretching (aromatic and vinyl)

~2950-2850 C-H Stretching (aliphatic)

~1730 C=O Stretching (lactone)

~1630, 1580, 1490 C=C Stretching (aromatic and furan)

~1270 C-O-C Asymmetric stretching (ether)

~1100 C-O Stretching (alcohol)

~880 C-H Bending (furan ring)

Mass Spectrometry (MS)
Mass spectrometry of oxypeucedanin methanolate would likely be performed using a soft

ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. The

fragmentation pattern can provide valuable structural information. While a specific mass

spectrum for oxypeucedanin methanolate is not available, the product ion spectrum of

oxypeucedanin shows a characteristic fragmentation at m/z 287 → 203[3]. A similar

fragmentation pattern would be expected for oxypeucedanin methanolate, with the initial

molecular ion at m/z 319 [M+H]⁺ or 341 [M+Na]⁺.

Table 4: Predicted Mass Spectrometry Data of Oxypeucedanin Methanolate

m/z (Predicted) Interpretation

319 [M+H]⁺

341 [M+Na]⁺

287 [M+H - CH₄O]⁺ (Loss of methanol)

203
Further fragmentation of the furanocoumarin

core
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Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of furanocoumarins are crucial

for obtaining high-quality, reproducible data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified oxypeucedanin
methanolate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-

d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay

of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press
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it into a transparent pellet using a hydraulic press.

Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin

film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI), often coupled with a liquid chromatography (LC) system for sample introduction.

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and

identify the molecular ion peak.

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to

collision-induced dissociation (CID) to obtain a product ion spectrum, which reveals the

fragmentation pattern.
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Data Analysis: Interpret the mass spectra to confirm the molecular weight and elucidate the

structure based on the observed fragment ions.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like oxypeucedanin methanolate and a simplified representation of its

potential biotransformation.
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Caption: General workflow for the isolation and spectroscopic analysis of oxypeucedanin
methanolate.
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Caption: A simplified diagram illustrating the potential formation of oxypeucedanin
methanolate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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